Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate
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Overview
Description
Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate is a complex organic compound that features a thiadiazole ring, a naphthylmethyl group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the naphthylmethyl group, and the esterification to form the isopropyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and thioether groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring and thioether groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl ((5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate
- Isopropyl ((5-((2-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate
Uniqueness
Isopropyl ((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate is unique due to the presence of the 1-naphthylmethyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C18H18N2O2S3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H18N2O2S3/c1-12(2)22-16(21)11-24-18-20-19-17(25-18)23-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
XARSOLKRYBYGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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